5-Bromo-2-ethoxyanisole
Overview
Description
5-Bromo-2-ethoxyanisole, also known by its IUPAC name 4-bromo-1-ethoxy-2-methoxybenzene, is an organic compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a methoxy group attached to a benzene ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxyanisole typically involves the bromination of 2-ethoxyanisole. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aromatic ring of 2-ethoxyanisole in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-ethoxyanisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anisoles can be formed.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dehalogenated anisoles.
Scientific Research Applications
5-Bromo-2-ethoxyanisole is widely used in scientific research due to its versatile reactivity and functional groups. Some of its applications include:
Biology: In the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: As an intermediate in the synthesis of potential drug candidates and bioactive compounds.
Industry: In the development of new materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethoxyanisole in chemical reactions involves its functional groups. For example, in Suzuki-Miyaura coupling, the bromine atom undergoes oxidative addition with a palladium catalyst, followed by transmetalation with a boronic acid, and finally reductive elimination to form the coupled product . The ethoxy and methoxy groups can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
2-Bromoanisole: Similar structure but lacks the ethoxy group.
4-Bromo-2-methoxyanisole: Similar structure but with different substitution pattern.
5-Bromo-2-methoxyanisole: Lacks the ethoxy group but has a similar bromine and methoxy substitution.
Uniqueness: 5-Bromo-2-ethoxyanisole is unique due to the presence of both ethoxy and methoxy groups, which provide distinct electronic and steric effects. These groups can enhance its reactivity and make it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
4-bromo-1-ethoxy-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-3-12-8-5-4-7(10)6-9(8)11-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGECZFRMXAHTGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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